1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one
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Overview
Description
1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one is an organic compound that belongs to the class of α-bromo ketones. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of a bromine atom and a thioether group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one can be achieved through several methods. One common approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method proceeds in water and provides high yields of α-bromo ketones . The reaction typically involves the addition of an amine to the intermediate α-bromo ketone, enabling the preparation of α-amino ketones in a one-pot sequence .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and optimized reaction conditions are crucial for efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and thioether group play crucial roles in these interactions, facilitating binding and reactivity. The compound may inhibit enzyme activity or alter protein function through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-2-(isobutylthio)ethan-1-one: Chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-(methylthio)ethan-1-one: Methylthio group instead of isobutylthio.
Uniqueness
1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one is unique due to the specific positioning of the bromine atom and the isobutylthio group, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C12H15BrOS |
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Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
LRDYKRVDEHEPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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